(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1334377-26-2
VCID: VC4583885
InChI: InChI=1S/C23H20N4OS/c1-17-6-8-18(9-7-17)27-23(25-12-2-3-13-25)20-15-26(16-21(20)24-27)22(28)11-10-19-5-4-14-29-19/h2-14H,15-16H2,1H3/b11-10+
SMILES: CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C=CC4=CC=CS4)N5C=CC=C5
Molecular Formula: C23H20N4OS
Molecular Weight: 400.5

(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CAS No.: 1334377-26-2

Cat. No.: VC4583885

Molecular Formula: C23H20N4OS

Molecular Weight: 400.5

* For research use only. Not for human or veterinary use.

(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one - 1334377-26-2

Specification

CAS No. 1334377-26-2
Molecular Formula C23H20N4OS
Molecular Weight 400.5
IUPAC Name (E)-1-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-3-thiophen-2-ylprop-2-en-1-one
Standard InChI InChI=1S/C23H20N4OS/c1-17-6-8-18(9-7-17)27-23(25-12-2-3-13-25)20-15-26(16-21(20)24-27)22(28)11-10-19-5-4-14-29-19/h2-14H,15-16H2,1H3/b11-10+
Standard InChI Key BCRHKVVOCDQKGU-ZHACJKMWSA-N
SMILES CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C=CC4=CC=CS4)N5C=CC=C5

Introduction

The compound (E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring multiple heterocyclic rings, including pyrrole, pyrrolopyrazole, and thiophene. This compound's structure suggests potential applications in medicinal chemistry due to its diverse functional groups and aromatic rings, which can interact with biological targets.

Synthesis Methods

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. Common methods might include:

  • Condensation Reactions: Combining appropriate precursors in the presence of catalysts to form the desired heterocyclic rings.

  • Cross-Coupling Reactions: Utilizing palladium or other transition metals to connect aromatic rings.

  • Cyclization Reactions: Forming rings through intramolecular reactions.

Synthesis StepDescriptionConditions
1. Formation of Pyrrolopyrazole CoreCondensation of pyrrole and pyrazole precursorsHigh temperature, acidic conditions
2. Introduction of Thiophene GroupCross-coupling reaction with thiophene derivativePalladium catalyst, basic conditions
3. Formation of Propenone ChainAldol condensation with appropriate aldehydeBasic conditions, reflux

Spectroscopic Characterization

Characterization of such compounds typically involves:

  • NMR Spectroscopy: To confirm the structure by analyzing proton and carbon signals.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify functional groups.

Spectroscopic MethodExpected Findings
1H NMRSignals for aromatic protons, alkene protons, and heterocyclic protons
13C NMRSignals for aromatic carbons, alkene carbons, and heterocyclic carbons
IR SpectroscopyAbsorptions for C=C, C=N, and C=O bonds

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